molecular formula C7H11N3O B1357718 5-Cyclopentyl-1,3,4-oxadiazol-2-amine CAS No. 90221-15-1

5-Cyclopentyl-1,3,4-oxadiazol-2-amine

Cat. No. B1357718
CAS RN: 90221-15-1
M. Wt: 153.18 g/mol
InChI Key: ZMMAKUGJTOHVRG-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the empirical formula C7H11N3O . It has a molecular weight of 153.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, often involves the reaction of acetic acid derivatives with thiosemicarbazide . Acylation of the amino group of oxadiazoles with some acid chlorides yields acylated compounds . Cyclization of acetamides by reaction with ammonium thiocyanate gives thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine is represented by the InChI code 1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) . This indicates that the molecule consists of a cyclopentyl group attached to the 5-position of a 1,3,4-oxadiazol-2-amine ring .


Physical And Chemical Properties Analysis

5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Antiproliferative Effects in Cancer Research

The oxadiazole scaffold of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine selectively interacts with nucleic acids, enzymes, and globular proteins. Mechanisms such as growth factor inhibition, enzyme suppression, and kinase interference contribute to its antiproliferative effects .

Energetic Materials

(5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide, a novel compound containing both tetrazole as an anion and 1,3,4-oxadiazole as a cation, demonstrates low mechanical sensitivity (IS > 40 J, FS > 360 N) and high gas volume after standard temperature and pressure detonation (767.0 dm3/kg). These properties position it as a promising candidate for new-generation insensitive energetic materials .

Mitochondrial Enzyme Activity Assays

Researchers use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify living cells by measuring mitochondrial enzyme activity. 5-Cyclopentyl-1,3,4-oxadiazol-2-amine’s potential impact on mitochondrial function is relevant in drug discovery and toxicology studies .

Antibacterial and Antifungal Properties

Investigations into the antibacterial and antifungal activity of related compounds (e.g., 2-(5-amino-1,3,4-oxadiazol-2-yl)-4-bromophenol) reveal their effectiveness against Gram-positive (Streptococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The safety information pictograms indicate danger, and the precautionary statements include P301 + P310, which means if swallowed, immediately call a poison center or doctor .

properties

IUPAC Name

5-cyclopentyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMAKUGJTOHVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602693
Record name 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopentyl-1,3,4-oxadiazol-2-amine

CAS RN

90221-15-1
Record name 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
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